molecular formula C6H12O6 B103131 (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 19163-87-2

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B103131
CAS No.: 19163-87-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-CBPJZXOFSA-N
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Description

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-galactose, is a naturally occurring aldohexose sugar. It is a monosaccharide that plays a crucial role in various biological processes. D-galactose is found in dairy products, certain fruits, and vegetables, and is a component of lactose, the sugar present in milk. It is also a building block for many polysaccharides and glycoproteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-galactose can be synthesized through several methods. One common synthetic route involves the hydrolysis of lactose, which yields D-galactose and D-glucose. This reaction is typically catalyzed by the enzyme lactase under mild conditions. Another method involves the oxidation of D-glucose using specific oxidizing agents to produce D-galactose.

Industrial Production Methods

Industrially, D-galactose is produced by the enzymatic hydrolysis of lactose. This process involves the use of immobilized lactase enzymes to break down lactose into its constituent sugars, D-galactose, and D-glucose. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: D-galactose can be oxidized to produce galactonic acid or galactaric acid, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of D-galactose yields galactitol, a sugar alcohol.

    Substitution: D-galactose can participate in substitution reactions to form glycosides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride or hydrogenation with a metal catalyst is typically used for reduction.

    Substitution: Acidic or basic catalysts are often employed in substitution reactions to facilitate the formation of glycosides.

Major Products Formed

    Oxidation: Galactonic acid, galactaric acid

    Reduction: Galactitol

    Substitution: Various glycosides and derivatives

Scientific Research Applications

D-galactose has numerous applications in scientific research across various fields:

    Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycosides.

    Biology: D-galactose is studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.

    Medicine: Research on D-galactose includes its potential use in treating galactosemia, a metabolic disorder. It is also used in studies related to aging and neurodegenerative diseases.

    Industry: D-galactose is used in the food industry as a sweetener and in the production of prebiotics.

Mechanism of Action

D-galactose exerts its effects through various molecular pathways. It is metabolized in the body via the Leloir pathway, where it is converted to glucose-1-phosphate and then to glucose-6-phosphate, which enters glycolysis. The key enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of D-galactose to intermediates that can be utilized for energy production and biosynthesis.

Comparison with Similar Compounds

D-galactose is similar to other aldohexoses such as D-glucose, D-mannose, and D-talose. it is unique in its specific configuration and its role in the formation of lactose and other biomolecules.

    D-glucose: Another aldohexose, but differs in the arrangement of hydroxyl groups.

    D-mannose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.

    D-talose: An epimer of D-galactose, differing in the configuration at one carbon atom.

These differences in structure result in distinct biochemical properties and roles in biological systems.

Properties

CAS No.

19163-87-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

19163-87-2

Synonyms

gulose
gulose, (D)-isomer
gulose, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

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